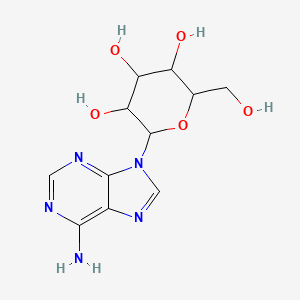
Barium calcium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium calcium carbonate is a compound that combines barium, calcium, and carbonate ions. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. It is a white, crystalline solid that is poorly soluble in water, similar to other alkaline earth metal carbonates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium calcium carbonate can be synthesized through various methods. One common approach involves the reaction of soluble barium and calcium salts with a carbonate source. For example, mixing solutions of barium chloride and calcium chloride with sodium carbonate can precipitate this compound. The reaction conditions typically involve ambient temperature and neutral pH.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting barium sulfide and calcium chloride with carbon dioxide. This method involves bubbling carbon dioxide through an aqueous solution of barium sulfide and calcium chloride, resulting in the precipitation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Barium calcium carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form soluble barium and calcium salts, releasing carbon dioxide gas.
Thermal Decomposition: Upon heating, it decomposes to form barium oxide, calcium oxide, and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Thermal Conditions: Decomposition typically occurs at high temperatures, around 800-900°C.
Major Products Formed:
Acid Reactions: Barium chloride, calcium chloride, and carbon dioxide.
Thermal Decomposition: Barium oxide, calcium oxide, and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Barium calcium carbonate has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including ceramics and composites.
Chemistry: It serves as a precursor for the preparation of other barium and calcium compounds.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of glass, ceramics, and as a filler in plastics and rubber.
Wirkmechanismus
The mechanism by which barium calcium carbonate exerts its effects depends on its application. In materials science, its role as a precursor involves the release of barium and calcium ions, which then participate in further reactions to form desired materials. In medical imaging, its high atomic number makes it effective in absorbing X-rays, providing contrast in imaging studies.
Vergleich Mit ähnlichen Verbindungen
Barium Carbonate (BaCO₃): Similar in structure but contains only barium and carbonate ions.
Calcium Carbonate (CaCO₃): Contains only calcium and carbonate ions.
Strontium Carbonate (SrCO₃): Another alkaline earth metal carbonate with similar properties.
Uniqueness: Barium calcium carbonate is unique due to the combination of barium and calcium ions, which can impart distinct properties compared to compounds containing only one of these ions. This combination can enhance its utility in specific applications, such as in the synthesis of specialized materials and in certain industrial processes.
Eigenschaften
CAS-Nummer |
20313-52-4 |
|---|---|
Molekularformel |
C2BaCaO6 |
Molekulargewicht |
297.42 g/mol |
IUPAC-Name |
calcium;barium(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Ba.Ca/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChI-Schlüssel |
CXLSVMAGOLTCSL-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)





![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
